molecular formula C16H18F3NO3 B12498108 Methyl 2-cyclopentyl-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propanoate

Methyl 2-cyclopentyl-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propanoate

Cat. No.: B12498108
M. Wt: 329.31 g/mol
InChI Key: CUEAQSJGBVEBKG-UHFFFAOYSA-N
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Description

Methyl 2-cyclopentyl-2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetate is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a carbamoyl group and a cyclopentyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyclopentyl-2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Carbamoyl Intermediate: The reaction begins with the formation of the carbamoyl intermediate by reacting 3-(trifluoromethyl)aniline with a suitable carbamoylating agent under controlled conditions.

    Cyclopentylation: The intermediate is then subjected to cyclopentylation using cyclopentyl bromide in the presence of a base such as potassium carbonate.

    Esterification: The final step involves esterification of the resulting compound with methyl chloroacetate in the presence of a catalyst like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclopentyl-2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbamoyl group.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-cyclopentyl-2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-cyclopentyl-2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The carbamoyl group can form hydrogen bonds with target proteins, influencing their activity and function. The cyclopentyl moiety contributes to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[3-(trifluoromethyl)phenyl]acetate: Similar structure but lacks the carbamoyl and cyclopentyl groups.

    2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid: Contains an amino group instead of the carbamoyl group.

    3-(trifluoromethyl)phenylacetic acid: Lacks the ester and carbamoyl groups.

Uniqueness

Methyl 2-cyclopentyl-2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetate is unique due to the combination of its trifluoromethyl, carbamoyl, and cyclopentyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H18F3NO3

Molecular Weight

329.31 g/mol

IUPAC Name

methyl 2-cyclopentyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoate

InChI

InChI=1S/C16H18F3NO3/c1-23-15(22)13(10-5-2-3-6-10)14(21)20-12-8-4-7-11(9-12)16(17,18)19/h4,7-10,13H,2-3,5-6H2,1H3,(H,20,21)

InChI Key

CUEAQSJGBVEBKG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1CCCC1)C(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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